molecular formula C14H18N2O3S B258999 butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether

butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether

Cat. No. B258999
M. Wt: 294.37 g/mol
InChI Key: XZLPHFMTYXMYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether, also known as BIMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BIMS is a small molecule that can selectively inhibit the activity of a specific protein target, making it a valuable tool for studying various biological processes.

Mechanism of Action

Butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether works by binding to a specific site on the SIRT2 protein, which inhibits its activity. This inhibition leads to changes in cellular metabolism and other biological processes that are regulated by SIRT2.
Biochemical and Physiological Effects:
butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been shown to have various biochemical and physiological effects, depending on the specific protein target that it inhibits. For example, butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been shown to inhibit the proliferation of cancer cells by targeting a protein called CDK9, which is involved in cell division. butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has also been shown to have anti-inflammatory effects by inhibiting the activity of a protein called HDAC6, which is involved in regulating the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether in lab experiments is its specificity for certain protein targets. This allows researchers to selectively study the effects of inhibiting specific proteins, without affecting other cellular processes. However, butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether also has limitations, such as its potential toxicity and the need for further research to fully understand its effects on biological systems.

Future Directions

There are several future directions for research involving butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether, including its potential use in drug discovery and development. butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has shown promise as a tool for studying various biological processes, and further research may lead to the development of new therapies for diseases such as cancer and inflammation. Additionally, research is needed to fully understand the potential side effects and toxicity of butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether, as well as its effects on different cell types and biological systems.

Synthesis Methods

The synthesis of butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether involves several steps, including the reaction of 4-methyl-1H-imidazole with p-nitrobenzenesulfonyl chloride to form an intermediate compound. This intermediate is then reacted with butyl 4-aminophenyl ether to produce the final product, butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether.

Scientific Research Applications

Butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been used in various scientific studies to investigate the role of specific proteins in biological processes. For example, butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been shown to inhibit the activity of a protein called SIRT2, which is involved in regulating cellular metabolism and aging. By inhibiting SIRT2, butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been used to study the effects of SIRT2 inhibition on various biological processes, such as cell proliferation and differentiation.

properties

Product Name

butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

1-(4-butoxyphenyl)sulfonyl-4-methylimidazole

InChI

InChI=1S/C14H18N2O3S/c1-3-4-9-19-13-5-7-14(8-6-13)20(17,18)16-10-12(2)15-11-16/h5-8,10-11H,3-4,9H2,1-2H3

InChI Key

XZLPHFMTYXMYLZ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C

Origin of Product

United States

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